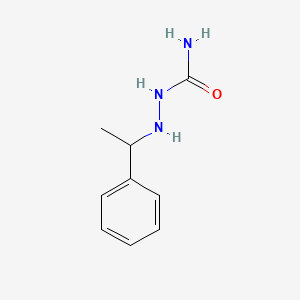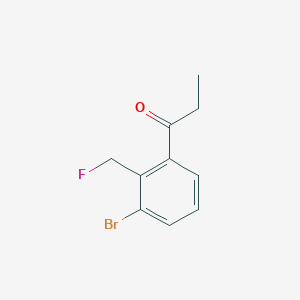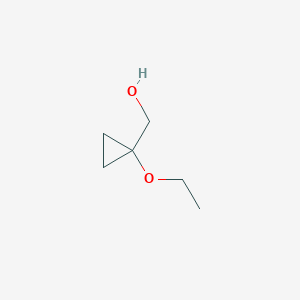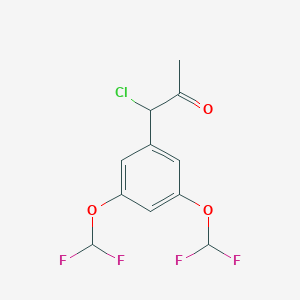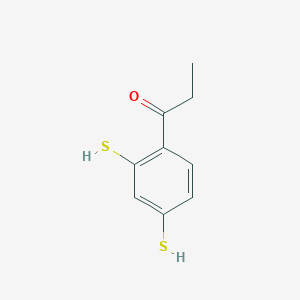
1-(2,4-Dimercaptophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS2 and a molecular weight of 198.31 g/mol . This compound is characterized by the presence of two mercapto groups (-SH) attached to the phenyl ring, making it a unique and reactive molecule in various chemical processes.
Méthodes De Préparation
The synthesis of 1-(2,4-Dimercaptophenyl)propan-1-one typically involves the reaction of 2,4-dimercaptophenyl derivatives with propanone under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.
Analyse Des Réactions Chimiques
1-(2,4-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Dimercaptophenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimercaptophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The mercapto groups can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(2,4-Dimercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2,4-Dimercaptophenyl)propan-2-one: Similar structure but with the carbonyl group at a different position.
1-(4-(Dimethylamino)phenyl)propan-1-one: Contains a dimethylamino group instead of mercapto groups.
N-ethyl-2-amino-1-phenylpropan-1-one: Contains an amino group and is structurally different but shares some reactivity patterns
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H10OS2 |
|---|---|
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
1-[2,4-bis(sulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C9H10OS2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,11-12H,2H2,1H3 |
Clé InChI |
ADTSCHARNDEJOY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


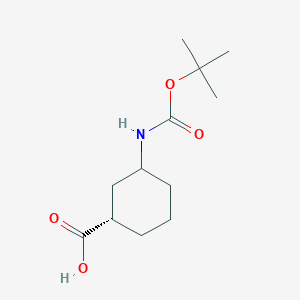
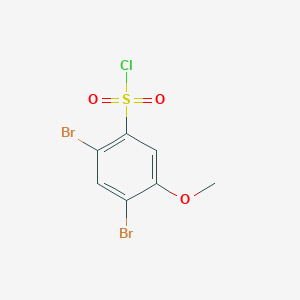
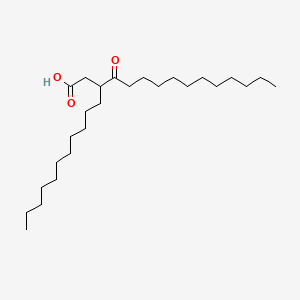
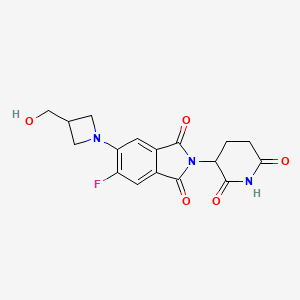
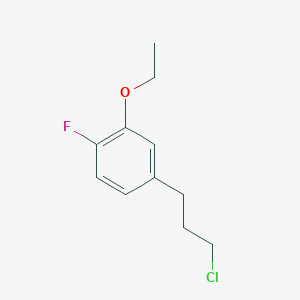
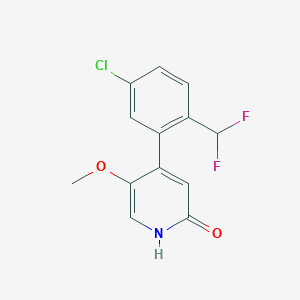
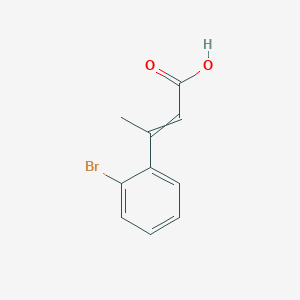
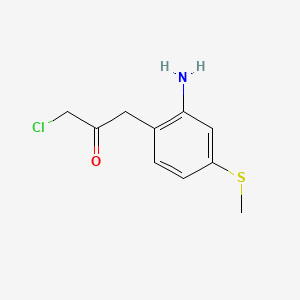
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
